molecular formula C8H9Cl2N3 B15336777 Guanidine, (2,4-dichlorobenzyl)- CAS No. 3911-40-8

Guanidine, (2,4-dichlorobenzyl)-

Cat. No.: B15336777
CAS No.: 3911-40-8
M. Wt: 218.08 g/mol
InChI Key: MIZQCZHCPNSFBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Guanidine, (2,4-dichlorobenzyl)-, is a substituted guanidine derivative where the guanidine core is functionalized with a 2,4-dichlorobenzyl group. This compound is synthesized via nucleophilic substitution reactions between guanidine and 2,4-dichlorobenzyl chloride under varying conditions (e.g., methanol at reflux or dimethyl sulfoxide (DMSO)) . Key products include mono-, bis-, and tris-(2,4-dichlorobenzyl)guanidine derivatives, with their formation highly dependent on reaction parameters such as solvent, temperature, and nucleophile concentration . The hydrochloride salt of the monosubstituted derivative has a melting point of 146–147°C and is water-soluble, distinguishing it from higher-substituted analogs .

Properties

CAS No.

3911-40-8

Molecular Formula

C8H9Cl2N3

Molecular Weight

218.08 g/mol

IUPAC Name

2-[(2,4-dichlorophenyl)methyl]guanidine

InChI

InChI=1S/C8H9Cl2N3/c9-6-2-1-5(7(10)3-6)4-13-8(11)12/h1-3H,4H2,(H4,11,12,13)

InChI Key

MIZQCZHCPNSFBI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CN=C(N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of guanidine, (2,4-dichlorobenzyl)- typically involves the reaction of 2,4-dichlorobenzylamine with a guanidylating agent. One common method is the reaction of 2,4-dichlorobenzylamine with S-methylisothiourea under basic conditions to yield the desired guanidine compound . Another approach involves the use of carbodiimides as guanidylating agents, which react with 2,4-dichlorobenzylamine to form the guanidine derivative .

Industrial Production Methods

Industrial production of guanidine, (2,4-dichlorobenzyl)- often employs large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The reaction mixture is then purified using techniques such as crystallization or chromatography to isolate the pure compound .

Chemical Reactions Analysis

Types of Reactions

Guanidine, (2,4-dichlorobenzyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Substituted Benzyl Guanidines

LQOF-G1 (4-Nitrophenyl) and LQOF-G2 (4-Bromophenyl): These analogs, synthesized alongside Guanidine, (2,4-dichlorobenzyl)- (referred to as LQOF-G3 in ), share a guanidine core but differ in their benzyl substituents. While LQOF-G1 and G2 feature electron-withdrawing groups (4-nitro and 4-bromo), the 2,4-dichloro substitution in LQOF-G3 introduces steric and electronic effects that may enhance its enzyme inhibition properties, as suggested by its role in targeting cysteine proteases like LmCPB2.8∆CTE .

Compound 14 (1-Amino-2-[4-chloro-2-(6-chlorobenzo[d][1,3]dioxol-5-ylmethylthio)-5-methylbenzenesulfonyl]-guanidine): This structurally complex guanidine derivative () features a sulfonyl group and methylthio substituents, resulting in a high melting point (245–250°C) compared to the monosubstituted 2,4-dichlorobenzylguanidine (146–147°C). The 84% synthesis yield of Compound 14 highlights efficient sulfonylation reactions, contrasting with the lower yields (<17%) observed for monosubstituted 2,4-dichlorobenzylguanidine under reflux conditions .

Reactivity and Nucleophilicity

Guanidine exhibits nucleophilic activity comparable to methoxide ions but surpasses ammonia in aliphatic substitution reactions (). This explains its ability to form 2,4-dichlorobenzylguanidine even in methanol, where methoxide competes as a nucleophile. For example, refluxing in methanol led to 90% recovery of unreacted 2,4-dichlorobenzyl chloride due to methoxide dominance, yielding only 16.7% monosubstituted product . In contrast, reactions in DMSO produced tris(2,4-dichlorobenzyl)guanidine hydrochloride (m.p. 279–280°C), showcasing solvent-dependent substitution patterns .

Dichlorobenzyl Derivatives

3,4-Dichlorobenzyl Chloride vs. 2,4-Dichlorobenzyl Chloride:
The position of chlorine substituents significantly impacts reactivity. For instance, 3,4-dichlorobenzyl chloride (CAS 102-47-6) has a density of 1.41 g/cm³, while 2,4-dichlorobenzyl chloride is more reactive in nucleophilic substitutions due to steric and electronic factors . This difference likely influences the synthetic accessibility and stability of their respective guanidine derivatives.

Data Table: Key Properties of Guanidine Derivatives

Compound Name Substituents Melting Point (°C) Yield (%) Key Reactivity Notes Reference
Guanidine, (2,4-dichlorobenzyl)- HCl 2,4-Dichlorobenzyl 146–147 ~16.7* Water-soluble; forms via room-temperature reaction
Tris(2,4-dichlorobenzyl)guanidine HCl Three 2,4-dichlorobenzyl groups 279–280 (dec.) Not reported Solvent-dependent (DMSO); low water solubility
LQOF-G1 (4-Nitrophenyl) 4-Nitrophenyl Not reported Not given Enzyme inhibition candidate
LQOF-G2 (4-Bromophenyl) 4-Bromophenyl Not reported Not given Enzyme inhibition candidate
Compound 14 Sulfonyl, methylthio groups 245–250 84 High thermal stability

*Yield calculated from 0.04 mole product per 0.255 mole starting material .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.